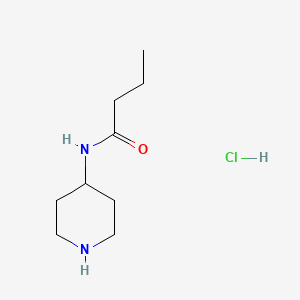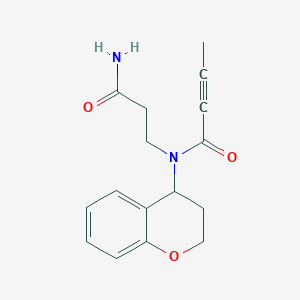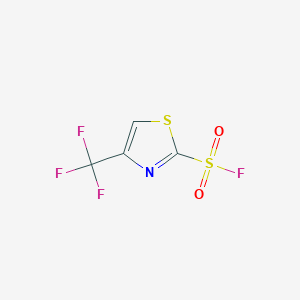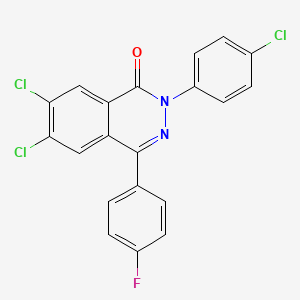
N-(piperidin-4-yl)butanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(piperidin-4-yl)butanamide hydrochloride” is a chemical compound with the molecular formula C9H18N2O•HCl and a molecular weight of 206.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 206.71, and its molecular formula is C9H18N2O•HCl .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Docking
A study focused on the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a compound closely related to N-(piperidin-4-yl)butanamide hydrochloride, using Fourier-Transform Infrared and Fourier-Transform Raman spectra. The research revealed insights into the compound's molecular structure and potential sites for electrophilic and nucleophilic attacks through Molecular Electrostatic Potential (MEP) study. Natural Bond Orbital (NBO) analysis was employed to understand the stability arising from hyper-conjugative interactions and charge delocalization. Molecular docking results suggested that the compound could exhibit inhibitory activity against adenosine A2A, potentially acting as an antidyskinetic agent (Mary et al., 2015).
Synthesis and Biological Evaluation
Another study synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and evaluated their inhibitory potential against Mushroom tyrosinase, a key enzyme in melanin synthesis. This research holds significance for developing depigmentation drugs with minimal side effects. It showcases the potential pharmaceutical applications of compounds related to this compound in addressing conditions like hyperpigmentation (Raza et al., 2019).
Molecular Modeling-Guided Mutagenesis
Research on 2-aryl-4-(piperidin-1-yl)butanamines, derivatives of this compound, involved molecular modeling and mutagenesis studies to understand their interaction with the human CCR5 receptor, a critical target in HIV-1 therapy. This study underscores the compound's potential in developing new antiviral agents (Castonguay et al., 2003).
Safety and Hazards
While specific safety and hazard information for “N-(piperidin-4-yl)butanamide hydrochloride” was not found in the retrieved papers, it’s important to handle all chemical compounds with care. Users should avoid breathing dust/fume/gas/mist/vapours/spray and should not eat, drink or smoke when using this product . Protective gloves, clothing, and eye/face protection should be worn .
Zukünftige Richtungen
The future directions for “N-(piperidin-4-yl)butanamide hydrochloride” and other piperidine derivatives involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of these compounds in modern organic chemistry .
Wirkmechanismus
Target of Action
The primary target of N-(piperidin-4-yl)butanamide hydrochloride is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound interacts with its target, HIF-1, and induces the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is 20671 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound can inhibit cell division by inducing the expression of p21, p27, or p53 .
Action Environment
The action of this compound is influenced by the hypoxic environment of the tumor cells . The hypoxic conditions lead to the activation of HIF-1, which is the primary target of the compound . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Eigenschaften
IUPAC Name |
N-piperidin-4-ylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVPAVLIPMCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2846773.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2846779.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate](/img/structure/B2846780.png)
![7-Fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2846781.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2846783.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2846784.png)


![3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine](/img/structure/B2846791.png)
![N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2846793.png)
